N-Ethyl-N-(1-phenylvinyl)acetamide
Description
N-Ethyl-N-(1-phenylvinyl)acetamide is an enamide characterized by an acetamide core substituted with an ethyl group and a 1-phenylvinyl moiety. Its molecular formula is C₁₂H₁₃NO, with an average molecular weight of 187.24 g/mol. Structurally, the compound combines a rigid aromatic phenyl group with a conjugated vinyl system, enabling participation in cycloaddition and electrophilic substitution reactions. The ethyl group enhances steric bulk compared to smaller alkyl substituents (e.g., methyl), influencing its solubility and reactivity .
Key spectral data include ¹H NMR (300 MHz, CDCl₃): δ 7.47–7.33 (m, 5H, aromatic), 5.69 (s, 1H, vinyl), 5.23 (s, 1H, vinyl), 3.09 (s, 3H, N–CH₂CH₃), and 2.03 (s, 3H, COCH₃). These signals align with related enamides but differ in substituent-specific shifts (e.g., ethyl vs. methyl in 1q) .
Properties
CAS No. |
141341-81-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.258 |
IUPAC Name |
N-ethyl-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-4-13(11(3)14)10(2)12-8-6-5-7-9-12/h5-9H,2,4H2,1,3H3 |
InChI Key |
QQKZBPNNSFVTGN-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)C)C(=C)C1=CC=CC=C1 |
Synonyms |
Acetamide, N-ethyl-N-(1-phenylethenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Enamides and Acetamide Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The ethyl group in this compound provides moderate steric hindrance compared to the methyl group in 1q, slowing down bromination kinetics but improving selectivity in catalytic hydrogenation .
- Benzyl-substituted derivatives (e.g., 1a) exhibit enhanced stability under electrochemical bromination due to resonance stabilization of the benzyl group .
Pharmacological Activity :
- Acetyl fentanyl shares the N-phenylacetamide motif but incorporates a piperidinyl-phenethyl chain, enabling μ-opioid receptor binding. In contrast, this compound lacks opioid activity due to the absence of this pharmacophore .
Synthetic Utility :
- This compound serves as a substrate in rhodium-catalyzed asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) with PhthalaPhos ligands. This performance surpasses methyl-substituted analogs (e.g., 1q), which show lower ee values under identical conditions .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
- Solubility : this compound is soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) but insoluble in water, similar to other enamides. The ethyl group slightly improves lipophilicity compared to methyl analogs .
- Thermal Stability : Lacks data for the target compound, but tert-butyl derivatives (e.g., 1r) show decomposition >150°C, suggesting comparable stability .
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